
Vkgils-NH2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: VKGILS-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The sequence of amino acids (Valine-Lysine-Glycine-Isoleucine-Leucine-Serine) is assembled step-by-step on a solid resin support. Each amino acid is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While this compound is primarily produced for research purposes, industrial-scale production would follow similar SPPS techniques with optimization for larger batch sizes. This includes automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions: VKGILS-NH2, being a peptide, primarily undergoes hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Major Products:
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or sulfone derivatives.
Reduction: Leads to the cleavage of disulfide bonds, if any.
Scientific Research Applications
Biological Research
Cellular Mechanisms:
VKGILS-NH2 serves primarily as a control in studies investigating the effects of PAR2 activation. It has been shown to have no significant impact on intracellular calcium mobilization or ERK1/2 phosphorylation compared to SLIGKV-NH2, indicating that it does not activate PAR2 itself but rather acts as a baseline for comparison in experimental setups .
In Vitro Studies:
In experiments involving human prostate smooth muscle cells, this compound was used as a control peptide to evaluate the contraction effects induced by SLIGKV-NH2. The results demonstrated that this compound did not elicit significant contraction of collagen hydrogels containing these cells, contrasting sharply with the pronounced contraction seen with SLIGKV-NH2 . This highlights its utility in distinguishing specific biological responses tied to PAR2 activation.
Pharmacological Applications
Therapeutic Research:
While this compound itself does not exhibit therapeutic effects, it is crucial in pharmacological studies aimed at understanding the therapeutic potential of PAR2 agonists. By providing a controlled comparison, researchers can better assess the efficacy and safety profiles of new PAR2-targeting drugs .
Inflammatory Response Studies:
Research has indicated that activation of PAR2 can lead to pro-inflammatory responses. In this context, this compound has been utilized to delineate the pathways activated by genuine agonists like SLIGKV-NH2, allowing scientists to explore potential anti-inflammatory strategies that could mitigate adverse effects associated with excessive PAR2 activation .
Case Study Table
Mechanism of Action
VKGILS-NH2 acts as a control peptide for SLIGKV-NH2, a PAR2 agonist. PAR2 is a G-protein-coupled receptor that is activated by proteolytic cleavage. This compound does not activate PAR2 but is used to confirm the specificity of SLIGKV-NH2’s effects. This helps in elucidating the signaling pathways and molecular targets involved in PAR2 activation .
Comparison with Similar Compounds
SLIGKV-NH2: A direct agonist of PAR2.
LRGILS-NH2: Another reversed sequence control peptide for PAR2.
Uniqueness of VKGILS-NH2: this compound is unique in its role as a control peptide, providing a baseline to compare the effects of PAR2 agonists like SLIGKV-NH2. This allows researchers to accurately attribute observed biological effects to PAR2 activation .
Biological Activity
VKGILS-NH2 is a synthetic peptide that serves as a reversed amino acid sequence control for SLIGKV-NH2, a known agonist of protease-activated receptor 2 (PAR2). This compound has garnered attention in various biological studies due to its role in modulating inflammatory responses and its potential implications in therapeutic applications.
Overview of PAR2 and this compound
Protease-activated receptors (PARs) are a family of G-protein-coupled receptors that play crucial roles in various physiological processes, including inflammation, pain sensation, and vascular functions. PAR2 is particularly notable for its expression in the respiratory and gastrointestinal tracts, where it influences mucin secretion and inflammatory responses . this compound, as a control peptide, does not activate PAR2 but is essential for comparative studies involving PAR2 activation.
In Vitro Studies
In vitro experiments have demonstrated that this compound does not induce significant biological activity compared to its active counterpart, SLIGKV-NH2. For instance, one study showed that while SLIGKV-NH2 enhanced mucin secretion from human bronchial epithelial cells, this compound did not produce any significant effect at concentrations up to 1000 µM . This lack of activity underscores the specificity of SLIGKV-NH2 as a PAR2 agonist.
In Vivo Studies
In vivo studies further corroborate the inactive nature of this compound. In experiments involving guinea pig gallbladder tissues, both this compound and another reverse peptide (LRGILS-NH2) failed to elicit contractile responses at high concentrations, supporting their role as negative controls in assessing PAR2 activation . Additionally, clinical trials indicated that while SLIGKV-NH2 caused dose-dependent vasodilation in human forearm resistance vessels, this compound had no significant effect, reinforcing its status as a control peptide .
Case Study: Inflammatory Response Modulation
A notable case study involved the examination of spinal PAR2 activation's role in hypersensitivity induced by inflammation. In this study, this compound was used as a control peptide to evaluate the effects of PAR2 activation on pain thresholds in rats. The results indicated that administration of the active PAR2 agonist led to significant decreases in paw withdrawal latencies (PWLs), whereas this compound did not affect PWLs significantly . This finding highlights the specificity of PAR2 activation in modulating pain responses.
Table: Summary of Biological Activities
Peptide | Biological Activity | Concentration Tested | Effect |
---|---|---|---|
SLIGKV-NH2 | Mucin secretion enhancement | 100 µM - 1000 µM | Significant increase |
This compound | Control for mucin secretion | 100 µM - 1000 µM | No significant effect |
SLIGKV-NH2 | Vasodilation in forearm vessels | Varying doses | Dose-dependent response |
This compound | Vasodilation in forearm vessels | Varying doses | No significant response |
Q & A
Basic Research Questions
Q. What is the scientific rationale for designing VKGILS-NH2 as a reverse-sequence control peptide in PAR2 studies?
this compound was developed by reversing the amino acid sequence of SLIGKV-NH2, a canonical PAR2 agonist, to serve as a biologically inert control. This design ensures structural similarity while abolishing PAR2 binding and activation, enabling researchers to isolate agonist-specific effects (e.g., calcium signaling, neurotransmitter release) from experimental noise or non-specific interactions . For example, in spinal cord studies, this compound showed no impact on paw withdrawal latency (PWL) or miniature excitatory postsynaptic currents (mEPSCs), confirming its utility in distinguishing PAR2-mediated pathways .
Q. How does this compound validate experimental specificity in PAR2 activation studies?
this compound lacks PAR2 agonist activity, as demonstrated by its inability to induce intracellular calcium mobilization or alter mEPSC frequency in spinal neurons . Methodologically, it should be administered at equimolar concentrations to the agonist (e.g., 50–100 μM in vitro, 8 μg intrathecally in vivo) and under identical experimental conditions. Statistical comparisons between SLIGKV-NH2 (agonist) and this compound (control) groups via ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) are critical to confirm significance thresholds (e.g., p<0.05) .
Q. What in vivo administration protocols are recommended for this compound to ensure reliable results?
For intrathecal delivery, dissolve this compound in saline at 8 μg/10 μL and administer via pre-implanted catheters. Monitor time points (1–24 h post-injection) to assess transient versus sustained effects. Include vehicle controls (e.g., saline with <0.1% DMSO) to account for solvent artifacts. Mechanical and thermal sensitivity assays (e.g., von Frey filaments, radiant heat) should parallel agonist treatment groups to validate PAR2-specific nociceptive responses .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations in cell-based assays to avoid off-target effects?
Conduct dose-response curves across a range (5–100 μM) to identify non-linear effects. For instance, in MTT assays, this compound at 50 μM showed no cytotoxicity, making it suitable for proliferation studies. Pair with flow cytometry to verify PAR2 expression stability in treated cells, as prolonged exposure (>72 h) may require peptide replenishment every 24 h to maintain activity .
Q. What controls are essential when using this compound to evaluate novel PAR2 modulators?
- Positive controls : SLIGKV-NH2 (PAR2 agonist) and known antagonists (e.g., GB88).
- Negative controls : Untreated cells/vehicle and scrambled peptides (e.g., LRGILS-NH2).
- Technical controls : Include PAR2-knockout models or siRNA-mediated PAR2 silencing to confirm target specificity. Discrepancies in outcomes (e.g., agonist activity in one assay but not another) may indicate assay-specific artifacts, requiring orthogonal validation (e.g., western blotting for PAR2 downstream targets like ERK1/2) .
Q. How should researchers address contradictory results when this compound shows assay-dependent variability?
For example, this compound does not alter mechanical sensitivity but may exhibit batch-specific variability in thermal assays due to peptide aggregation. Mitigate this by:
- Validating peptide purity (>99% via HPLC; see product specifications) .
- Pre-treating with protease inhibitors to prevent degradation in serum-containing media .
- Replicating experiments across multiple cell lines or animal models to rule out system-specific biases .
Q. What storage and handling practices maximize this compound stability for reproducible research?
Store lyophilized peptide at -20°C in airtight, light-protected vials. Reconstitute in sterile PBS (pH 7.4) or cell culture-grade water, aliquot to avoid freeze-thaw cycles, and use within 48 h at 4°C. For long-term stability, validate activity via circular dichroism (CD) spectroscopy to confirm secondary structure integrity .
Q. Methodological Guidelines Table
Application | Concentration | Key Controls | Validation Metrics |
---|---|---|---|
In vitro PAR2 activation | 50–100 μM | SLIGKV-NH2, vehicle, PAR2-KO cells | Calcium flux, ERK1/2 phosphorylation |
In vivo nociception | 8 μg/10 μL | Saline, SB 366791 (TRPV1 antagonist) | Paw withdrawal latency, mEPSC frequency |
Cell proliferation | 25–50 μM | Untreated cells, TFLLR-NH2 (PAR1 agonist) | MTT assay, flow cytometry (cell cycle) |
Properties
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUKRSADJIIBX-WAUHAFJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.